molecular formula C19H18N4O3 B10876908 methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B10876908
M. Wt: 350.4 g/mol
InChI Key: TVFATXNSYNXREZ-FYJGNVAPSA-N
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Description

Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves multi-step organic reactions. One common method includes the condensation of a pyrazole derivative with a phenyl-substituted aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product’s purity and composition .

Chemical Reactions Analysis

Types of Reactions

Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, leading to modulation of biological pathways. These interactions can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {(4Z)-5-oxo-1-phenyl-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit a range of biological activities that may not be seen in other similar compounds .

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

methyl 2-[4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C19H18N4O3/c1-13(21-16-10-6-7-11-20-16)18-15(12-17(24)26-2)22-23(19(18)25)14-8-4-3-5-9-14/h3-11,22H,12H2,1-2H3/b21-13+

InChI Key

TVFATXNSYNXREZ-FYJGNVAPSA-N

Isomeric SMILES

C/C(=N\C1=CC=CC=N1)/C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Canonical SMILES

CC(=NC1=CC=CC=N1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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